![molecular formula C13H15NO B3344205 6-Ethoxy-2,4-dimethylquinoline CAS No. 612-50-0](/img/structure/B3344205.png)
6-Ethoxy-2,4-dimethylquinoline
Overview
Description
Scientific Research Applications
Antioxidant in Animal Feeds
Ethoxyquin is globally used as an additive to retard oxidation in animal feed . It’s antioxidant capacity and low production costs make it a popular choice .
Preservative in Dried Forage Crops and Spices
Apart from animal feeds, Ethoxyquin is also used as a preservative in dried forage crops and spices . It helps in maintaining the quality and prolonging the shelf life of these products .
Anti-scalding Agent in Fruits
In the past, Ethoxyquin was used as an anti-scalding agent in pears and apples . It helped in preserving the quality of the fruits during storage and transportation .
Stabilizer for Fat Soluble Vitamins
The anti-oxidative properties of Ethoxyquin allow it to stabilize fat soluble vitamins . This makes it useful in the preservation of nutritional quality in various food products .
Prevents Self-ignition of Fishmeal
Ethoxyquin is used to prevent the self-ignition of fishmeal during shipping and storage . This is particularly important in maintaining safety standards during the transportation of such products .
Biomonitoring Method for Assessing Exposure to Ethoxyquin
A human biomonitoring method has been developed for assessing the exposure to Ethoxyquin in the general population . This is important for understanding the systemic exposure to Ethoxyquin and its potential health impacts .
Metabolite of Ethoxyquin
6-Ethoxy-2,4-dimethylquinoline is a metabolite of Ethoxyquin. It is one of the breakdown products of Ethoxyquin after it is consumed by an organism.
Safety and Efficacy in Animal Feed
Ethoxyquin is considered safe for all animal species at the proposed inclusion level of 50 mg/kg complete feed . However, due to the presence of p‐phenetidine, a possible mutagen, no safe level of the additive in feed for long‐living and reproductive animals could be identified .
properties
IUPAC Name |
6-ethoxy-2,4-dimethylquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-15-11-5-6-13-12(8-11)9(2)7-10(3)14-13/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBLFAZODHUWJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042366 | |
Record name | Quinoline, 6-ethoxy-2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-2,4-dimethylquinoline | |
CAS RN |
612-50-0 | |
Record name | 2,4-Dimethyl-6-ethoxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-6234 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 6-ethoxy-2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIMETHYL-6-ETHOXYQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XX0276PRU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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